![molecular formula C14H19ClN2O3S2 B2493782 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034224-12-7](/img/structure/B2493782.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals known for their complex molecular architecture, which allows for a diverse range of chemical reactions and interactions. Its synthesis and properties have been the subject of various studies, aiming to explore its potential applications in different fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic chemical structures and adding specific functional groups through reactions such as condensation, amidation, and Friedel-Crafts acylation. For example, a related process involves the condensation of diphenyl(piperidin-4-yl)methanol with specific chlorides in the presence of a base, resulting in compounds with distinct molecular structures (Girish et al., 2008).
Molecular Structure Analysis
Molecular structure analysis, often confirmed by X-ray diffraction (XRD) studies, reveals the crystallization patterns and spatial arrangement of atoms within the compound. These structures typically exhibit intermolecular hydrogen bonding, contributing to the compound's stability and physical properties (Lakshminarayana et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis Techniques
- A three-step synthesis procedure for thienopyridines, related to the chemical structure of interest, has been developed, demonstrating the potential for creating diverse derivatives of this compound for various applications (Kobayashi, Suzuki, & Egara, 2013).
Structural Analysis
- Detailed structural and molecular analysis of chloropyridinyl methanone derivatives, akin to the compound , offers insights into their molecular geometry, which is crucial for understanding their interaction with biological targets (Lakshminarayana et al., 2009).
Medicinal Chemistry
- Novel derivatives of pyridinemethylamine, structurally similar to the specified compound, have been found to have significant 5-HT1A receptor agonist activity, indicating potential applications in treating neurological disorders (Vacher et al., 1999).
Antimicrobial and Antimycobacterial Activity
- Certain nicotinic acid hydrazide derivatives, related to the compound , show antimycobacterial activity, suggesting a potential role in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).
Crystallography
- Crystallographic studies of pyridin-4-yl)methanone and its derivatives help in understanding the structural properties of these compounds, which is vital for their application in drug design and development (Murray et al., 2014).
Synthesis of Anticancer and Antimicrobial Agents
- Synthesis of novel compounds incorporating pyridyl-pyrazolines and oxazole demonstrates significant anticancer and antimicrobial properties, underscoring the potential therapeutic applications of compounds similar to the one (Katariya et al., 2021).
Propiedades
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S2/c1-22(19,20)17-6-2-10(3-7-17)14(18)16-5-4-12-11(9-16)8-13(15)21-12/h8,10H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBBWNYQVRROPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

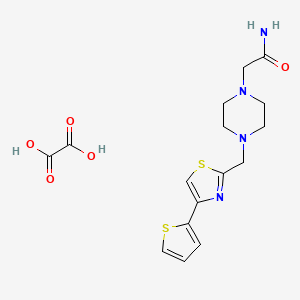
![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)

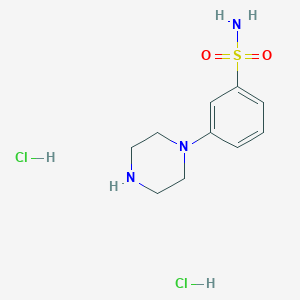

![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)
![N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2493707.png)
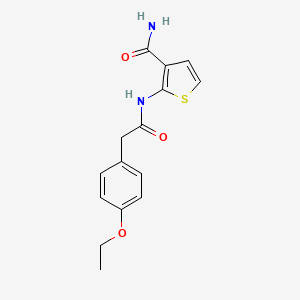
![5-(4-ethoxyphenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2493709.png)
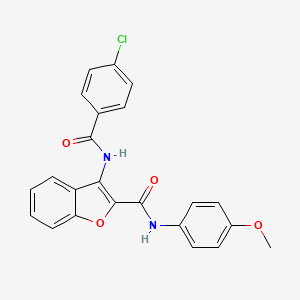
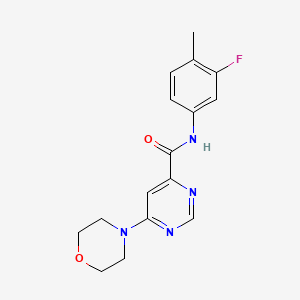
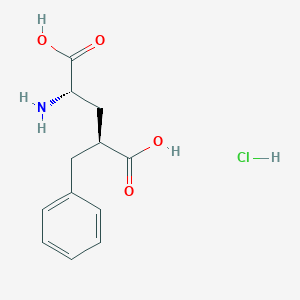
![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2493716.png)
![N-benzyl-N-ethyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2493717.png)